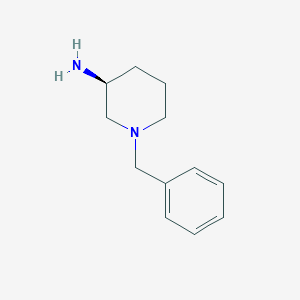

(S)-1-benzylpiperidin-3-amine

Übersicht

Beschreibung

(S)-1-Benzyl-3-aminopiperidine is a chiral compound with a piperidine ring substituted with a benzyl group at the 1-position and an amino group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-aminopiperidine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine.

Benzylation: The piperidine is benzylated at the 1-position using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Amination: The benzylated piperidine undergoes amination at the 3-position. This can be achieved through reductive amination using an appropriate amine source and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of (S)-1-Benzyl-3-aminopiperidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

(S)-1-Benzylpiperidin-3-amine undergoes oxidation at the benzylic position or nitrogen center under controlled conditions.

Reduction Reactions

The amine group participates in reductive alkylation or hydrogenolysis:

Nucleophilic Substitution

The benzyl group facilitates electrophilic substitution:

Cross-Coupling Reactions

Palladium and nickel catalysts enable C–N and C–C bond formation:

Cyclization and Ring Expansion

The piperidine ring undergoes structural modifications:

| Reagent/Conditions | Product Formed | Yield | Application Notes |

|---|---|---|---|

| HCl/EtOH (reflux) | Azepane derivative | 70% | Acid-mediated ring expansion |

| Br₂/CH₂Cl₂ | Brominated spirocyclic compound | 65% | Halogenation-initiated cyclization |

Asymmetric Transformations

Chiral auxiliaries and catalysts enhance stereochemical control:

Key Insights from Research

-

Steric and Electronic Effects : The benzyl group enhances stability during cross-coupling but may hinder access to the nitrogen lone pair in sterically demanding reactions .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF, THF) improve yields in Pd-catalyzed reactions, while protic solvents favor SN2 pathways .

-

Chiral Integrity : The (S)-configuration is retained in most reactions except under strong acidic/basic conditions, where racemization may occur .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-1-benzylpiperidin-3-amine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties make it a valuable scaffold for drug design, particularly for compounds targeting neurological disorders. Research indicates that derivatives of this compound are being developed for conditions like Alzheimer's disease and neuropathic pain.

Case Study: Alzheimer's Disease

A study highlighted the synthesis of piperidine derivatives that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in Alzheimer's treatment. These derivatives exhibited enhanced brain exposure and dual inhibition properties, making them promising candidates for further development .

Neurotransmitter Research

This compound is extensively used in neurotransmitter research, aiding in the understanding of mood regulation and cognitive functions. Its ability to interact with various neurotransmitter systems allows researchers to investigate the underlying mechanisms of mood disorders and cognitive decline.

Example: Mood Regulation Studies

Research has shown that this compound can influence serotonin and dopamine pathways, which are vital in mood regulation. Studies employing this compound have provided insights into potential therapeutic targets for depression and anxiety disorders.

Analytical Chemistry

In analytical chemistry, this compound is utilized to detect and quantify related amines in biological samples. This application is crucial for toxicology studies and pharmacokinetics, where precise measurement of amine levels can inform drug safety and efficacy.

Application in Toxicology

The compound has been employed in methods to analyze biological samples for the presence of related amines, aiding in the assessment of drug metabolism and potential toxicity .

Drug Design

Due to its structural characteristics, this compound acts as an essential building block in drug design. Modifications to its structure can enhance therapeutic efficacy while minimizing side effects.

Innovation in Drug Development

Recent advancements have led to new derivatives that show improved binding affinities for target receptors involved in pain management and neurological conditions. These innovations are paving the way for more effective treatments with fewer adverse effects .

Biochemical Research

The compound plays a significant role in biochemical assays aimed at exploring enzyme interactions and metabolic pathways. This research contributes to advancements in biochemistry and molecular biology by providing deeper insights into cellular processes.

Enzyme Interaction Studies

Studies utilizing this compound have revealed its potential to modulate enzyme activity related to metabolic pathways, which is crucial for understanding disease mechanisms and developing targeted therapies .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (S)-1-Benzyl-3-aminopiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-Benzyl-3-aminopiperidine: The enantiomer of (S)-1-Benzyl-3-aminopiperidine, which may have different biological activities.

1-Benzyl-4-aminopiperidine: A similar compound with the amino group at the 4-position instead of the 3-position.

1-Benzyl-3-hydroxypiperidine: A compound with a hydroxyl group at the 3-position instead of an amino group.

Uniqueness

(S)-1-Benzyl-3-aminopiperidine is unique due to its specific stereochemistry and the position of the functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Biologische Aktivität

(S)-1-benzylpiperidin-3-amine is a chiral amine with significant potential in neuropharmacology and drug development. This compound demonstrates biological activity primarily through its interactions with neurotransmitter systems, notably dopamine and serotonin pathways. This article delves into the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C_{13}H_{18}N and a molar mass of approximately 190.28 g/mol. Its structure features a piperidine ring with a benzyl group attached to the nitrogen atom and an amino group at the 3-position, which contributes to its chiral nature. The specific stereochemistry of this compound is critical for its biological activity, influencing its interaction with various receptors in the brain.

Research indicates that this compound interacts with multiple receptors associated with neurotransmitter systems. Notably, it has been shown to:

- Modulate Dopamine Receptors : It exhibits binding affinity for dopamine receptors, suggesting potential applications in treating disorders such as Parkinson's disease and schizophrenia.

- Influence Serotonin Pathways : The compound may also affect serotonin receptors, which could be beneficial in addressing mood disorders like depression and anxiety .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Synthesis

The synthesis of this compound generally involves several key steps in organic chemistry:

- Formation of the Piperidine Ring : The initial step typically involves cyclization reactions to form the piperidine structure.

- Benzyl Substitution : The introduction of the benzyl group at the nitrogen atom is performed using nucleophilic substitution methods.

- Amine Functionalization : The final step involves amination at the 3-position to yield this compound.

This compound serves as a valuable building block for synthesizing other pharmaceutical agents due to its chiral nature and functional groups.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuropharmacological Studies : Research has demonstrated that compounds similar to this compound can effectively inhibit monoamine oxidases (MAOs), enzymes involved in neurotransmitter degradation. Such inhibition can enhance neurotransmitter levels, providing symptomatic relief in mood disorders .

- Cholinesterase Inhibition : In vitro studies have shown that this compound exhibits significant AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The IC50 values indicate effective inhibition within micromolar ranges, making it a candidate for further exploration in Alzheimer’s therapeutics .

Eigenschaften

IUPAC Name |

(3S)-1-benzylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARWNWOLWMTQCC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357549 | |

| Record name | (3S)-1-Benzylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168466-85-1 | |

| Record name | (3S)-1-(Phenylmethyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168466-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1-Benzylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Amino-1-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.